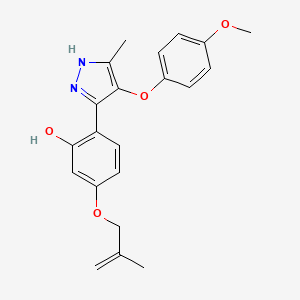
2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phenolic Acids: Pharmacological Review and Applications
Phenolic acids, including Chlorogenic Acid (CGA) and p-Coumaric Acid, have been extensively studied for their diverse biological and pharmacological effects. These compounds are known for their antioxidant, anti-inflammatory, antibacterial, hepatoprotective, cardioprotective, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, and anti-hypertension properties. Their role in modulating lipid metabolism and glucose homeostasis suggests potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, cardiovascular disease, and liver diseases (M. Naveed et al., 2018). Additionally, the hypocholesterolemic influence of CGA, resulting from altered nutrient metabolism, underscores its potential as a natural food additive to replace synthetic antibiotics, thereby reducing medicinal costs.
Cytochrome P450 Enzymes: Impact on Drug Metabolism
The study of cytochrome P450 (CYP) enzymes, which metabolize a structurally diverse number of drugs, is crucial for understanding metabolism-based drug-drug interactions (DDIs). Selective chemical inhibitors of CYP isoforms have been identified, contributing to our understanding of specific CYP isoforms involved in drug metabolism and the prediction of DDIs. This knowledge is vital for the development of safer pharmaceuticals and for enhancing the efficacy of drug therapies (S. C. Khojasteh et al., 2011).
Postharvest Processing and Storage: Effects on Phenolic Compounds
The stability of phenolic compounds, including phenolic acids and flavonoids, during storage and postharvest processing is a significant area of research. These studies aim to understand how different processing methods and storage conditions affect the content of these bioactive compounds in foods. The structural diversity of phenolic compounds and the variety of processing techniques underscore the need for specific, focused research to optimize the retention of beneficial phenolic compounds in our diet (R. Amarowicz et al., 2009).
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, derived from lignin pyrolysis, serve as tracers for biomass burning and have garnered attention for their atmospheric reactivity. Understanding their gas-phase, particle-phase, and aqueous-phase reactions, along with secondary organic aerosol (SOA) formation, is crucial for assessing their environmental impact and contribution to air quality and climate change. This research area highlights the importance of detailed kinetic and mechanism studies for a comprehensive understanding of methoxyphenols' role in the atmosphere (Changgeng Liu et al., 2022).
Properties
IUPAC Name |
2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)12-26-17-9-10-18(19(24)11-17)20-21(14(3)22-23-20)27-16-7-5-15(25-4)6-8-16/h5-11,24H,1,12H2,2-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAXIBXVSKSINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
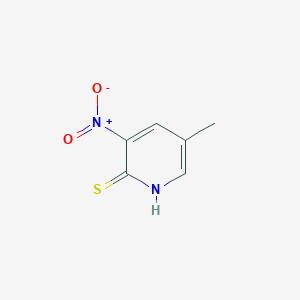
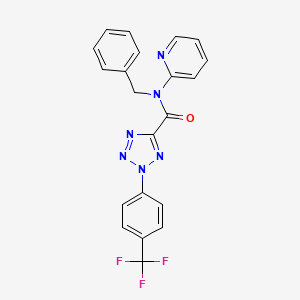
![Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2541721.png)
![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide](/img/structure/B2541722.png)
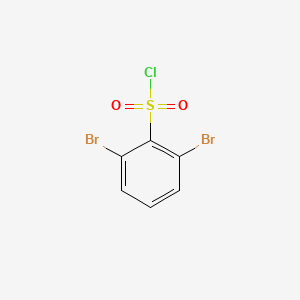
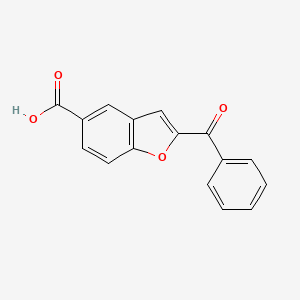
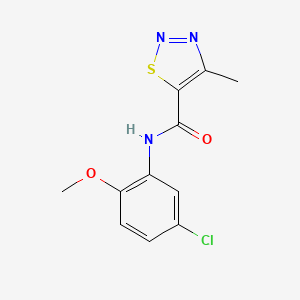
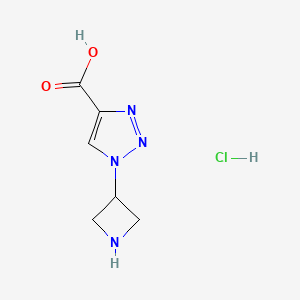
![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)

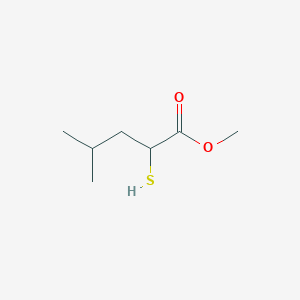
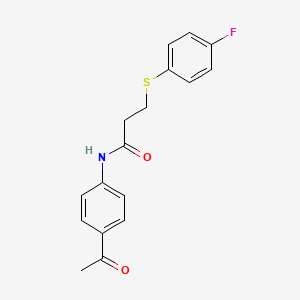

![3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2541739.png)
